Home > Products > Screening Compounds P55036 > Acetylcholecystokinin C-terminal heptapeptide
Acetylcholecystokinin C-terminal heptapeptide - 77275-51-5

Acetylcholecystokinin C-terminal heptapeptide

Catalog Number: EVT-364159
CAS Number: 77275-51-5
Molecular Formula: C47H57N9Na2O14S3
Molecular Weight: 1114.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetylcholecystokinin C-terminal heptapeptide is a biologically active peptide derived from cholecystokinin, which plays a significant role in digestive processes and the regulation of appetite. This heptapeptide consists of seven amino acids and is characterized by its C-terminal modification, which is crucial for its biological activity.

Source

Cholecystokinin is primarily produced in the small intestine and secreted by I cells in response to food intake, particularly fats and proteins. The C-terminal heptapeptide is derived from the larger cholecystokinin precursor through enzymatic cleavage.

Classification

Acetylcholecystokinin C-terminal heptapeptide falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified as a gastrointestinal hormone due to its role in digestion and appetite regulation.

Synthesis Analysis

Methods

The synthesis of acetylcholecystokinin C-terminal heptapeptide can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis is the most commonly used technique, allowing for the stepwise addition of amino acids to a resin-bound peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves anchoring the first amino acid to a solid support, followed by sequential addition of protected amino acids. The protecting groups are removed at each step to allow for peptide bond formation.
  2. C-Terminal Modifications: Specific modifications at the C-terminus, such as amidation or esterification, are often performed to enhance stability and biological activity.
Molecular Structure Analysis

Structure

The molecular structure of acetylcholecystokinin C-terminal heptapeptide includes a sequence of seven amino acids with a distinctive C-terminal carboxamide group. The sequence typically includes residues such as tyrosine, glycine, tryptophan, and others that contribute to its biological function.

Data

  • Molecular Formula: C₃₉H₅₃N₉O₁₃S
  • Molecular Weight: Approximately 883.1 g/mol
  • Amino Acid Sequence: The specific sequence may vary slightly depending on the source but generally retains key functional residues.
Chemical Reactions Analysis

Reactions

Acetylcholecystokinin C-terminal heptapeptide can participate in several biochemical reactions:

  1. Peptide Bond Formation: This occurs during its synthesis when the carboxyl group of one amino acid reacts with the amino group of another.
  2. Enzymatic Cleavage: It can be cleaved by specific proteases that recognize the peptide bonds within its structure.

Technical Details

The stability of acetylcholecystokinin C-terminal heptapeptide can be affected by modifications at its C-terminus, such as amidation, which enhances resistance to enzymatic degradation.

Mechanism of Action

Process

The mechanism of action of acetylcholecystokinin C-terminal heptapeptide involves binding to specific receptors in the gastrointestinal tract and central nervous system:

  1. Receptor Binding: It binds to cholecystokinin receptors (CCK-A and CCK-B), leading to increased digestive enzyme secretion and gallbladder contraction.
  2. Signal Transduction: This binding triggers intracellular signaling pathways that mediate physiological responses such as satiety and digestion.

Data

Studies have shown that acetylcholecystokinin C-terminal heptapeptide stimulates amylase release from pancreatic acini, highlighting its role in digestive processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents depending on modifications.

Chemical Properties

  • Stability: The peptide is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
  • pH Sensitivity: Its activity can be influenced by pH levels, with optimal activity generally observed around physiological pH (7.4).

Relevant Data or Analyses

Research indicates that modifications at the C-terminus significantly impact the stability and biological efficacy of acetylcholecystokinin derivatives .

Applications

Scientific Uses

Acetylcholecystokinin C-terminal heptapeptide has several applications in scientific research:

  1. Digestive Studies: Used to investigate mechanisms of digestion and enzyme secretion.
  2. Pharmacological Research: Explored for potential therapeutic applications in appetite regulation and obesity treatment.
  3. Biochemical Assays: Employed in assays to study receptor interactions and signal transduction pathways.
Introduction to Cholecystokinin (CCK) and Its Heptapeptide Derivatives

Physiological Roles of Endogenous CCK in Gastrointestinal and Neurological Systems

The physiological significance of cholecystokinin spans both peripheral and central domains, mediated primarily through two G protein-coupled receptor subtypes: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). The sulfated tyrosine residue at position seven from the C-terminus (Tyr(SO₃H)) serves as an absolute requirement for high-affinity binding and activation of CCK1R, distinguishing CCK from the structurally related hormone gastrin [5] [9].

Table 1: Physiological Functions Mediated by CCK Receptor Subtypes

Receptor TypePrimary LocationsKey Physiological FunctionsRequired CCK Fragment
CCK1RGallbladder smooth muscle, pancreatic acini, vagal afferents, specific brain nucleiGallbladder contraction, pancreatic enzyme secretion, gastric emptying regulation, satiety signalingHeptapeptide (CCK-7) with sulfated tyrosine
CCK2RGastric parietal cells, central nervous system (widespread)Gastric acid secretion, anxiety modulation, memory processing, dopamine regulationTetrapeptide (CCK-4)

In the gastrointestinal tract, CCK acts as a master regulator of digestive processes. Released from I-cells in the duodenal and jejunal mucosa in response to dietary lipids and proteins, CCK-7 and longer isoforms elicit gallbladder contraction and simultaneous relaxation of the sphincter of Oddi, facilitating bile release into the duodenum. Concurrently, CCK stimulates pancreatic exocrine secretion through direct action on pancreatic acinar cells and potentiation of secretin-induced bicarbonate secretion. The hormone further regulates gastrointestinal motility by inhibiting gastric emptying, thereby optimizing the duodenal workload and nutrient absorption efficiency [4] [8].

Within the central nervous system, CCK functions as the most abundant neuropeptide, with particular concentration in cortical regions, basal ganglia, and limbic structures. As a neuromodulator, CCK co-localizes with dopamine in mesolimbic pathways, where it fine-tunes dopaminergic transmission and influences reward circuitry. Through CCK2R activation, the peptide modulates anxiety responses, memory consolidation, and nociception. The satiety-inducing effects of peripherally administered CCK are mediated via vagal afferents expressing CCK1R, which transmit signals to the nucleus tractus solitarius and hypothalamic feeding centers, establishing the heptapeptide as a crucial anorexigenic signal [4] [5].

Structural Evolution of CCK Fragments: From Full-Length Peptide to C-Terminal Heptapeptide

The progressive elucidation of CCK's structure-activity relationships represents a compelling narrative in peptide science, revealing that the hormone's biological activity resides increasingly in its C-terminal fragments:

  • CCK-58/39/33: The earliest characterized forms isolated from intestinal extracts demonstrated that full biological activity persisted even in the 33-amino acid variant (CCK-33), establishing that the N-terminal region was dispensable for receptor activation [5].

  • CCK-8 (Sincalide): Further proteolytic processing yields the C-terminal octapeptide (CCK-8; Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂), which retains full biological potency at CCK1R and serves as the active pharmaceutical ingredient in diagnostic preparations (e.g., Kinevac®) for assessment of gallbladder function [8].

  • CCK-7: Systematic truncation studies identified the heptapeptide (Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) as the minimal fragment maintaining high-affinity binding and functional activity at CCK1R. Removal of the N-terminal aspartate residue from CCK-8 reduces molecular weight while preserving the critical pharmacophore, though with approximately 3-fold reduced receptor affinity compared to CCK-8 [3].

The molecular simplification from CCK-33 to CCK-7 achieves substantial reduction in synthetic complexity while maintaining receptor specificity. The heptapeptide's structural requirements are remarkably precise:

  • The O-sulfated tyrosine at position 7 from the C-terminus provides electrostatic complementarity to CCK1R
  • The C-terminal phenylalanine amide is essential for receptor recognition
  • The methionine and tryptophan residues at positions 5 and 4 from the C-terminus contribute hydrophobic interactions

Table 2: Bioactive CCK Fragments and Synthetic Analogues

CompoundAmino Acid SequenceMolecular Weight (Da)Relative CCK1R AffinityKey Characteristics
CCK-33KAP1-...-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH33~3918100%Original characterized form; full biological activity
CCK-8 (Sincalide)Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂1143.27100%FDA-approved diagnostic agent
CCK-7Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂1070.22~30-35%Minimal full agonist at CCK1R
Acetyl-CCK-7Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂1112.24~25-30%Enhanced metabolic stability
Pseudopeptide Analogue [1]Z-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Aspψ(CH₂NH)Phe-NH₂~1200 (approx.)10-15%Reduced amide bond cleavage

Structural studies employing pseudopeptide analogues (where peptide bonds are systematically replaced with methyleneamino [ψ(CH₂NH)] linkages) demonstrated that the peptide bonds between Gly³-Trp⁴ and Trp⁴-Met⁵ exhibit the greatest sensitivity to modification, with reductions in receptor affinity exceeding 10-fold when these bonds are altered. In contrast, modifications at other positions retained substantial biological activity, informing rational design strategies for metabolically stabilized analogs [1] [2].

Rationale for Acetylation in CCK Analogues: Stability and Bioactivity Enhancement

The therapeutic potential of naturally occurring CCK fragments is constrained by rapid enzymatic degradation in biological fluids, primarily through aminopeptidase-mediated hydrolysis that cleaves the N-terminal residue. Acetylation of the C-terminal heptapeptide (yielding Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) represents a strategic chemical modification engineered to enhance metabolic stability while preserving receptor recognition:

  • Steric Shielding of the N-Terminus: The introduction of an acetyl group (-COCH₃) creates a bulky substituent that sterically hinders access of aminopeptidases to the scissile bond, effectively reducing the rate of enzymatic cleavage. This modification extends the peptide's plasma half-life from minutes to potentially hours, as demonstrated in incubation studies with human plasma and intestinal mucosa homogenates [3] [7].

  • Preservation of Receptor Interaction: Molecular modeling and receptor binding studies confirm that N-terminal acetylation introduces minimal steric or electrostatic perturbation to the critical pharmacophore elements. The acetyl group occupies a region of the receptor binding pocket that exhibits tolerance to small hydrophobic modifications, explaining the retention of >80% receptor binding affinity compared to the non-acetylated heptapeptide [2] [3].

  • Enhanced Membrane Permeability: While still not achieving oral bioavailability, the acetylated heptapeptide demonstrates moderately increased lipophilicity (logP increase of approximately 0.5-0.7 units) compared to its polar, non-acetylated counterpart. This property may facilitate transit across epithelial barriers and enhance distribution to target tissues following parenteral administration [7].

Table 3: Impact of N-Terminal Acetylation on Peptide Properties

PropertyNon-Acetylated HeptapeptideAcetylated HeptapeptideFunctional Consequence
Metabolic Stability (t½ in plasma)3-5 minutes25-40 minutesExtended duration of action
CCK1R Binding Affinity (IC₅₀)~2.8 nM~3.5 nMClinically insignificant reduction
Aqueous SolubilityHighModerately highMaintains formulation flexibility
Lipophilicity (logD₇.₄)-1.2-0.5Improved membrane interaction
Aggregation TendencyModerateReducedEnhanced solution stability

The acetylated heptapeptide retains full agonist efficacy in functional assays measuring amylase release from pancreatic acini and gallbladder contraction in isolated tissue preparations, though with approximately 3-fold reduced potency compared to CCK-8. Crucially, acetyl-CCK-7 maintains the receptor subtype selectivity profile of endogenous CCK, activating CCK1R with 100-1000-fold greater potency than CCK2R, thereby minimizing potential off-target effects on gastric acid secretion or central anxiety pathways when administered peripherally [3] [4].

The strategic application of N-terminal acetylation in CCK heptapeptide exemplifies a rational approach to peptide drug optimization that balances metabolic stabilization with pharmacological activity preservation. This modification provides a blueprint for enhancing the therapeutic potential of peptide fragments while maintaining the exquisite receptor specificity inherent to endogenous peptide hormones [1] [3] [7].

Properties

CAS Number

77275-51-5

Product Name

Acetylcholecystokinin C-terminal heptapeptide

IUPAC Name

disodium;[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl] sulfate

Molecular Formula

C47H57N9Na2O14S3

Molecular Weight

1114.2 g/mol

InChI

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2/t34-,35-,36-,37-,38-,39-;;/m0../s1

InChI Key

NXNDHPJSAYDSFB-QRKHZYBKSA-L

SMILES

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]

Synonyms

AcCCK(27-33)
acetylcholecystokinin C-terminal heptapeptide

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)[O-])C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)[O-])C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.